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Compound of Interest

Compound Name: Dapta

Cat. No.: B1666603

Introduction

D-Ala-Peptide T-Amide (DAPTA) is a selective antagonist of the C-C chemokine receptor 5
(CCRD5), a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1]
Assessing the binding characteristics of DAPTA to CCR5 is fundamental for understanding its
mechanism of action and for the development of CCR5-targeted therapeutics. These
application notes provide detailed protocols and data for various in vitro techniques to
characterize and quantify the interaction between DAPTA and the CCRS5 receptor.

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of DAPTA for CCR5 by
measuring its ability to displace a known labeled ligand. A common approach involves
assessing the inhibition of the binding of the HIV-1 envelope glycoprotein gp120 to CCRS.

Quantitative Data: DAPTA Inhibition of gp120 Binding

DAPTA potently inhibits the CD4-dependent binding of gp120 from different HIV-1 strains to the
CCRS5 receptor.[1][2] The half-maximal inhibitory concentration (IC50) values demonstrate high-
affinity interaction.
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HIV-1 Strain IC50 Value

Competitor Cell System Reference
(gp120 source) (nM)

DAPTA Bal 0.06 CCR5+ Cells [1][2]

DAPTA CM235 0.32 CCR5+ Cells [1112]

Experimental Protocol: Radioligand Competition
Binding Assay

This protocol describes a rapid filtration binding assay to quantify DAPTA's ability to inhibit the
binding of radiolabeled gp120 to CCR5-expressing cell membranes.[1][2][3]

Materials:

Cell Membranes: Membrane preparations from a cell line overexpressing human CCR5
(e.g., HOS-CD4-CCR5, CHO-CCR5).

Radioligand: [*2°1]-gp120 or [3H]-Maraviroc (as a surrogate small molecule antagonist).

Competitor: Unlabeled DAPTA at a range of concentrations.

Reagents: Soluble CD4 (sCD4) if using gp120, assay buffer (e.g., 50 mM Tris, 5 mM MgClz,
0.1 mM EDTA, pH 7.4), wash buffer (ice-cold).[3]

Apparatus: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, scintillation counter.
Procedure:

» Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-
specific binding (radioligand + high concentration of an unlabeled CCR5 antagonist), and
competitor binding (radioligand + varying concentrations of DAPTA).

¢ Reaction Mixture: To each well, add the components in the following order:
o Assay buffer.

o 50 pL of DAPTA dilution or control.
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o 50 pL of radioligand (e.g., [*?°1]-gp120) and sCDA4.

o 150 pL of CCR5-expressing cell membrane preparation (3-20 pg protein).[3]

Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle
agitation.[3]

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter
plate. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free
radioligand.[3]

Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a
scintillation counter.[3]

Data Analysis: Subtract non-specific binding from all other measurements to get specific
binding. Plot the percentage of specific binding against the log concentration of DAPTA. Fit
the data using a non-linear regression model to determine the IC50 value. The Ki can be
calculated from the IC50 using the Cheng-Prusoff equation.[4]
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Caption: Workflow for a radioligand competition binding assay.

Direct Binding and Visualization Assays

These methods confirm the direct physical interaction of DAPTA with CCR5 on the cell surface.

Experimental Protocol: Confocal Laser Scanning
Microscopy (CLSM)

This protocol allows for the visualization of DAPTA binding and co-localization with CCR5 on
intact cells.[1][5][6]
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Materials:

Cells: CCR5-positive (e.g., Cf2Th/synR5) and CCR5-negative control cells (e.g., Cf2Th).[5]

Labeled Peptide: Fluorescein isothiocyanate-labeled DAPTA (FITC-DAPTA).[1][5]

Antibody: A rhodamine-labeled monoclonal antibody against CCR5.[5]

Apparatus: Confocal microscope.

Procedure:

Cell Seeding: Seed CCR5-positive and CCR5-negative cells onto glass coverslips and
culture until adherent.

o |ncubation: Incubate the cells with FITC-DAPTA.

e Antibody Staining: Co-incubate or sequentially stain the cells with the rhodamine-labeled
anti-CCR5 antibody.

e Washing: Gently wash the cells with PBS to remove unbound peptide and antibody.
e Imaging: Mount the coverslips and visualize the cells using a confocal microscope.
o Excite FITC (green channel) to visualize DAPTA binding.
o Excite rhodamine (red channel) to visualize CCR5 location.

e Analysis: Overlay the green and red channels. The appearance of yellow indicates co-
localization, confirming that FITC-DAPTA is bound to the CCR5 receptor.[5][6] No significant
green fluorescence should be observed on CCR5-negative control cells.[1][5]

Protein-Protein Interaction Assays

These assays assess how DAPTA binding to CCR5 affects the receptor's interaction with other
proteins, such as the HIV-1 gp120/CD4 complex.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)
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This protocol demonstrates that DAPTA binding physically blocks the association of the
gp120/CD4 complex with the CCRS5 receptor.[1][2][7]

Materials:
e Cells: HOS-CD4-CCRS5 cells or other cells expressing both CD4 and CCRS.

e Reagents: DAPTA (1 nM), recombinant gp120, soluble CD4 (sCD4), cell lysis buffer, Protein
A/G agarose beads.[1][7]

o Antibodies: Anti-CCR5 antibody for immunoprecipitation, anti-HIV human Ig for Western blot
detection of gp120.

o Apparatus: Standard Western blotting equipment.
Procedure:

e Cell Treatment: Treat intact HOS-CD4-CCRS5 cells with or without DAPTA (e.g., 1 nM) for a
specified time.

 Incubation with gp120: Add the gp120/sCD4 complex to the cells and incubate to allow
binding to the receptors.

e Cell Lysis: Wash the cells to remove unbound proteins and lyse the cells in a non-denaturing
lysis buffer.

e Immunoprecipitation:

o Incubate the cell lysates with an anti-CCR5 antibody to form an antibody-receptor
complex.

o Add Protein A/G agarose beads to capture the antibody-receptor complex.

o Pellet the beads by centrifugation and wash several times to remove non-specifically
bound proteins.

o Elution and Western Blot:
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o Elute the captured proteins from the beads using SDS-PAGE sample buffer.
o Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
o Probe the membrane with an anti-HIV antibody to detect co-precipitated gp120.

e Analysis: A strong band for gp120 in the untreated sample and a significantly reduced or
absent band in the DAPTA-treated sample indicates that DAPTA blocked the gp120-CCR5
interaction.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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